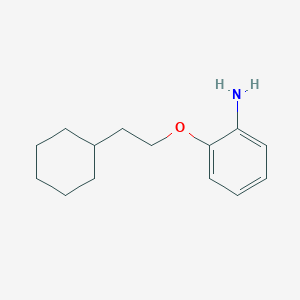
2-(2-Cyclohexylethoxy)aniline
概要
説明
2-(2-Cyclohexylethoxy)aniline is an organic compound with the molecular formula C14H21NO. It is characterized by the presence of a cyclohexyl group attached to an ethoxy group, which is further connected to an aniline moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylethoxy)aniline typically involves the reaction of 2-chloroethanol with cyclohexylmagnesium bromide to form 2-cyclohexylethanol. This intermediate is then reacted with aniline in the presence of a base such as sodium hydride to yield this compound .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques .
化学反応の分析
Types of Reactions
2-(2-Cyclohexylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it to cyclohexylethoxy derivatives with different functional groups.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexylethoxy derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
2-(2-Cyclohexylethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-(2-Cyclohexylethoxy)aniline involves its interaction with molecular targets such as nuclear factor-erythroid 2-related factor 2 (Nrf2). By inhibiting Nrf2 activity, the compound enhances the radiosensitivity of cancer cells, leading to increased cell death upon exposure to ionizing radiation . This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to modulate redox homeostasis plays a crucial role .
類似化合物との比較
Similar Compounds
4-(2-Cyclohexylethoxy)aniline: Shares a similar structure but with a different substitution pattern on the aniline ring.
2-(2-Cyclohexylethoxy)benzoic acid: Contains a carboxylic acid group instead of an amine group.
2-(2-Cyclohexylethoxy)phenol: Features a hydroxyl group in place of the amine group
Uniqueness
2-(2-Cyclohexylethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a radiosensitizer and its interactions with Nrf2 distinguish it from other similar compounds .
特性
IUPAC Name |
2-(2-cyclohexylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWINHTNYUQWVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3-Chlorobenzyl)oxy]methyl}piperidine](/img/structure/B3172962.png)
![4-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B3172976.png)
![4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine](/img/structure/B3172988.png)
![1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B3173002.png)
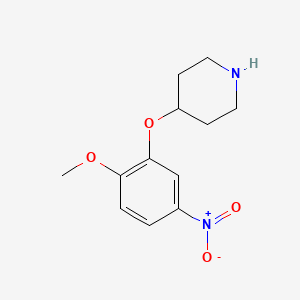
![2-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B3173014.png)
![4-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B3173021.png)
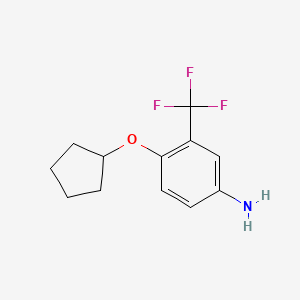
![2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B3173033.png)
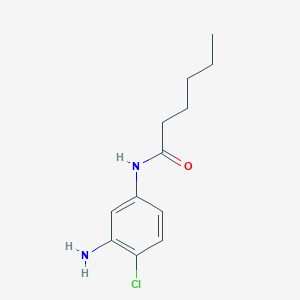
![2-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3173047.png)
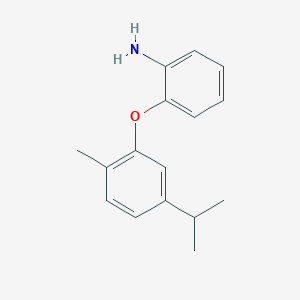

![N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3173059.png)
